![molecular formula C20H17N3O5S B2629380 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-77-5](/img/structure/B2629380.png)
6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mycobacterium Tuberculosis Inhibition
A study designed 26 derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide through a molecular hybridization approach for Mycobacterium tuberculosis (MTB) pantothenate synthetase inhibition. The most active compound demonstrated significant in vitro activity against MTB and showed non-cytotoxicity at relevant concentrations, suggesting potential for therapeutic applications in combating tuberculosis (Samala et al., 2014).
Antimicrobial Activity
New pyridothienopyrimidines and pyridothienotriazines were synthesized, demonstrating antimicrobial activities. This research highlights the compound's potential in developing new antimicrobial agents, suggesting a broad application spectrum in combating various microbial infections (Abdel-rahman et al., 2002).
Anticholinesterase Activity
Research on coumarin-pyridinium hybrids indicated that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings point to potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Vafadarnejad et al., 2018).
Antibacterial Activity
A series of analogues of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide were synthesized and showed antibacterial activity against Staphylococcus aureus and Escherichia coli. This research suggests the compound's role in developing new antibacterial agents, especially in an era of increasing antibiotic resistance (Doshi et al., 2015).
Synthesis and Evaluation of Derivatives
The chemical synthesis and evaluation of novel derivatives of 6-oxo-pyridine-3-carboxamide for antimicrobial and antifungal activities showcased a range of potential applications. This includes the development of new treatments for infectious diseases, highlighting the compound's versatility in medicinal chemistry applications (El-Sehrawi et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and its inhibition leads to increased levels of ACh in the brain .
Mode of Action
The compound interacts with AChE, inhibiting its activity and thus preventing the hydrolysis of ACh . This results in an increase in the levels of ACh in various regions of the brain . The compound has been shown to be a potent AChE inhibitor, with inhibitory activities in the micromolar range .
Biochemical Pathways
The inhibition of AChE by 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of ACh, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, the compound increases the levels of ACh, potentially ameliorating the symptoms of diseases characterized by reduced levels of this neurotransmitter, such as Alzheimer’s disease .
Pharmacokinetics
The compound’s potent ache inhibitory activity suggests that it may have favorable bioavailability .
Result of Action
The molecular effect of the action of 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is the inhibition of AChE, leading to increased levels of ACh in the brain . On a cellular level, this can result in enhanced cholinergic neurotransmission . The compound has also been shown to have a neuroprotective effect in cell lines .
properties
IUPAC Name |
6-acetyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-10(24)23-7-6-12-16(9-23)29-20(17(12)18(21)26)22-19(27)15-8-13(25)11-4-2-3-5-14(11)28-15/h2-5,8H,6-7,9H2,1H3,(H2,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMZPQBLCAJHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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